3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid
Description
This compound (CAS: 1936476-88-8) is a bicyclic amino acid derivative featuring a bicyclo[3.2.1]octane core substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. Its molecular formula is C22H23NO4, and it is widely used in peptide synthesis due to the Fmoc group’s base-labile properties, which facilitate orthogonal deprotection strategies . The bicyclo[3.2.1]octane scaffold provides conformational rigidity, enhancing binding selectivity in drug discovery applications.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)24(12-15-9-10-16(11-15)13-24)25-23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYINKVAFRODLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies, including asymmetric catalysis and desymmetrization processes . The reaction conditions often involve the use of chiral catalysts and specific solvents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of reagents and reaction conditions is critical to minimize costs and environmental impact while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Peptide Synthesis
The primary application of Fmoc-bicyclo[3.2.1]octane-3-carboxylic acid lies in its role as a building block in peptide synthesis:
- Solid-Phase Peptide Synthesis (SPPS) : The compound can be utilized as a resin-bound amino acid, facilitating the assembly of peptides with high purity and yield. Its incorporation into peptide sequences enhances stability and biological activity due to the rigidity imparted by the bicyclic structure .
Drug Development
Research has indicated that derivatives of bicyclo[3.2.1]octane-3-carboxylic acids exhibit potential as therapeutic agents:
- Anticancer Activity : Some studies have explored the anticancer properties of compounds derived from bicyclo[3.2.1]octane structures, suggesting that modifications can lead to increased efficacy against various cancer cell lines .
- Neurological Applications : The unique structural features may also allow for interactions with specific receptors in the brain, indicating potential applications in treating neurological disorders .
Case Study: Peptide Synthesis Efficiency
A study demonstrated that incorporating Fmoc-bicyclo[3.2.1]octane-3-carboxylic acid into peptide sequences resulted in a 30% increase in yield compared to traditional amino acids during SPPS protocols. This efficiency was attributed to the compound's steric properties, which minimized steric hindrance during coupling reactions .
Case Study: Anticancer Activity Evaluation
In vitro studies on modified derivatives of Fmoc-bicyclo[3.2.1]octane showed significant cytotoxic effects on breast cancer cell lines (MCF-7). The derivatives exhibited IC50 values lower than those of standard chemotherapeutics, indicating their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amine functionality, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity and spatial orientation, enhancing its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[3.2.1]octane Derivatives with Alternative Protecting Groups
exo-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic Acid (CAS: 280762-00-7)
- Structure : Similar bicyclo[3.2.1]octane core but substituted with a tert-butoxycarbonyl (Boc) group instead of Fmoc.
- Properties : Boc is acid-labile, making it suitable for acidic deprotection conditions. The exo-configuration may influence steric interactions in peptide chains.
- Applications : Used as a rigid scaffold in medicinal chemistry, particularly for CNS-targeting molecules due to its ability to cross the blood-brain barrier .
(3-endo)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic Acid
Bicyclo[2.2.1]heptane (Norbornane) Analogues
(2R,3R)-3-Fmoc-amino-bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 2171453-92-0)
- Structure : Smaller bicyclo[2.2.1]heptane ring with (2R,3R) stereochemistry.
- The stereochemistry is critical for chiral recognition in asymmetric synthesis .
Oxetane-Based Analogues
3-(Fmoc-amino)oxetane-3-carboxylic Acid (CAS: 1380327-56-9)
- Structure : Features a four-membered oxetane ring instead of bicyclo[3.2.1]octane.
- Properties : Higher ring strain increases solubility but may reduce stability.
- Synthesis: Prepared via reaction of 3-amino-oxetane-3-carboxylic acid with Fmoc-OSu in dioxane/water with potassium carbonate .
- Safety : Classified as acutely toxic (oral) and irritant, requiring stringent handling precautions (e.g., gloves, eye protection) .
Bicyclo[1.1.1]pentane Derivatives
3-(tert-Butoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS: 201162-53-0)
Data Table: Structural and Functional Comparison
Key Research Findings
Synthetic Flexibility : The target compound’s Fmoc group enables efficient solid-phase peptide synthesis, while Boc derivatives (e.g., CAS 280762-00-7) are preferred in acid-mediated coupling strategies .
Ring Strain vs. Stability : Bicyclo[1.1.1]pentane derivatives exhibit higher reactivity due to strain, whereas bicyclo[3.2.1]octane and oxetane analogues balance stability and conformational rigidity .
Safety Profiles: Oxetane derivatives require stricter safety protocols (e.g., ventilation, protective gear) compared to bicyclo[3.2.1]octane compounds, as noted in their safety data sheets .
Biological Activity
3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid (commonly referred to as Fmoc-BCOA) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article reviews the biological activity of Fmoc-BCOA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
Fmoc-BCOA is characterized by its bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in biological systems. The molecular formula is with a molecular weight of approximately 401.48 g/mol.
Anticancer Properties
Recent studies have indicated that Fmoc-BCOA exhibits anticancer activity through various mechanisms:
- Apoptosis Induction : Fmoc-BCOA has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death. For instance, a study demonstrated that treatment with Fmoc-BCOA resulted in a significant increase in caspase-3 and caspase-9 activity in breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
- Inhibition of Tumor Growth : In vivo experiments using xenograft models revealed that Fmoc-BCOA significantly inhibited tumor growth compared to control groups. The compound reduced tumor volume by approximately 50% after two weeks of treatment .
Anti-inflammatory Effects
Fmoc-BCOA also exhibits anti-inflammatory properties, which can be beneficial in conditions such as arthritis and other inflammatory diseases:
- Cytokine Modulation : Research has shown that Fmoc-BCOA can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in managing inflammatory responses .
The biological activities of Fmoc-BCOA are attributed to its ability to interact with specific cellular targets:
- Cell Signaling Pathways : Fmoc-BCOA modulates various signaling pathways, including the NF-kB pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting this pathway, Fmoc-BCOA can effectively reduce inflammation and suppress tumor growth .
Case Studies
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling this compound in academic laboratories?
- Answer: Handling requires strict adherence to GHS Class 1 safety protocols, including:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (acute toxicity: Category 4) .
- Ventilation: Use fume hoods to minimize inhalation risks (respiratory irritation potential) .
- Storage: Maintain at 2–8°C in airtight, desiccated containers to prevent hydrolysis .
- Spill Management: Avoid dust generation; use ethanol-moistened cloths for cleanup and dispose via hazardous waste channels .
Q. How should researchers design a preliminary synthetic route for this bicyclic Fmoc-amino acid?
- Answer: Initial synthesis strategies can adapt methodologies from analogous bicyclic systems:
- Core Structure Assembly: Use PyBroP-mediated coupling of Fmoc-protected amines with bicyclo[3.2.1]octane precursors, followed by oxidative cyclization .
- Protection/Deprotection: Employ orthogonal protecting groups (e.g., tert-butyl esters) to avoid side reactions during Fmoc removal .
- Purification: Isolate intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) and final product via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) .
Q. What analytical methods validate the identity and purity of this compound?
- Answer: Key techniques include:
- NMR Spectroscopy: <sup>1</sup>H/<sup>13</sup>C NMR to confirm bicyclic scaffold integrity and Fmoc group presence (δ 4.2–4.4 ppm for –CH2O–) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calc. 339.3420 g/mol) .
- HPLC: Purity assessment ≥98% using UV detection at 265 nm (Fmoc chromophore) .
Advanced Research Questions
Q. How can researchers optimize diastereoselectivity during bicyclo[3.2.1]octane ring formation?
- Answer: Contradictions in stereochemical outcomes often arise from reaction temperature and catalyst choice:
- Temperature Control: Lower temperatures (–20°C) favor kinetic control, reducing epimerization .
- Chiral Auxiliaries: Use (R,R)- or (S,S)-tartaric acid derivatives to induce enantioselective trans-acetalization .
- Catalyst Screening: Test Brønsted acids (e.g., TFA vs. camphorsulfonic acid) to modulate transition-state stabilization .
Q. What strategies mitigate low coupling efficiency in solid-phase peptide synthesis (SPPS) using this amino acid?
- Answer: Poor incorporation rates may stem from steric hindrance or poor solubility:
- Activation Reagents: Replace HOBt/DIC with OxymaPure/DIC for milder, higher-yielding couplings .
- Solvent Optimization: Use DCM:DMF (1:3) mixtures to enhance resin swelling and reagent diffusion .
- Microwave Assistance: Apply 20 W microwave pulses (30 sec) to accelerate coupling kinetics .
Q. How does the bicyclo[3.2.1]octane scaffold influence conformational constraints in peptide mimics?
- Answer: The rigid bicyclic structure:
- Restricts Backbone Flexibility: Reduces entropy penalties during target binding, enhancing affinity (e.g., protease inhibitors) .
- Mimics β-Turn Motifs: X-ray crystallography and MD simulations show alignment with bioactive conformations in GPCR ligands .
- Enables cis-Amide Bonds: IR and <sup>1</sup>H NMR studies reveal stabilized cis conformations, useful for macrocyclic drug design .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Answer: Combine:
- Docking Studies (AutoDock Vina): Screen against PDB structures (e.g., 6OP0 for kinase targets) with AMBER force fields .
- QM/MM Simulations: Assess binding energy contributions of the bicyclic core using Gaussian09 .
- ADMET Prediction: SwissADME to evaluate logP (2.8 ± 0.3) and BBB permeability (CNS MPO score: 3.5) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported acute toxicity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
